N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its framework . It has a molecular weight of 440 g/mol .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was confirmed by signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 440 g/mol . More detailed properties are not provided in the available resources.Scientific Research Applications
Cytotoxic Activity in Cancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the queried compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds demonstrated potent cytotoxicity, with IC(50) values less than 10 nM, and showed curative effects against colon tumors in mice (Deady et al., 2003).
Antioxidant and Antibacterial Properties
Phenolic esters and amides of quinoline-carboxylic acid, structurally similar to the compound , have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some of these compounds showed good chelating ability with Fe+2 ions and significant scavenging activity with DPPH free radicals. They also exhibited potent antibacterial activities against various bacterial strains (Shankerrao et al., 2013).
Cytotoxicity Evaluation in Cell Lines
A study on substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides showed that small lipophilic substituents in the non-carboxamide ring significantly increased cytotoxic potency in various cell lines. One of the compounds demonstrated effectiveness in a colon tumor model, comparable to clinical trial drugs (Chen et al., 2000).
Potential in PET Imaging
Quinoline-2-carboxamide derivatives have been labeled for potential use in visualizing peripheral benzodiazepine receptors with positron emission tomography (PET). These compounds showed high specific binding to these receptors in various organs and brain in rats, suggesting their potential in PET imaging (Matarrese et al., 2001).
Anti-Tubercular and Anti-Bacterial Activities
Quinoline derivatives have been investigated for their in vitro anti-tubercular and anti-bacterial activities. Some compounds showed significant activity comparable with standard drugs like rifampicin, indicating their potential as candidates for treating tuberculosis (Li et al., 2019).
Neuroprotectant for Cerebral Ischemia
An analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, closely related to the queried compound, has been identified as a potent inhibitor and neuroprotectant against global ischemia, even when administered post-ischemia challenge (Sheardown et al., 1990).
Antimicrobial and Mosquito Larvicidal Activity
Synthesized quinoline derivatives have shown promising antibacterial, antifungal, and mosquito larvicidal activities against various strains, indicating their potential in public health applications (Rajanarendar et al., 2010).
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-13-3-4-16-10-17-12-21(29-23(17)25-18(16)9-13)22(26)24-14(2)15-5-6-19-20(11-15)28-8-7-27-19/h3-6,9-12,14H,7-8H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZDDFGZOPTRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)NC(C)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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